molecular formula C18H20BrNO2 B3352045 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide CAS No. 415920-95-5

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide

Cat. No. B3352045
CAS RN: 415920-95-5
M. Wt: 362.3 g/mol
InChI Key: ZNYDBNQPCPPJOV-UHFFFAOYSA-N
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Description

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It has also been suggested that this compound exhibits fluorescent properties due to its intramolecular charge transfer character.
Biochemical and Physiological Effects:
Studies have shown that 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide exhibits anticancer properties by inducing apoptosis in cancer cells. It has also been shown to exhibit fluorescent properties, making it a potential candidate for imaging applications. However, the biochemical and physiological effects of this compound are not fully understood, and further studies are needed to elucidate its mechanism of action.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide in lab experiments is its potential applications in various fields, including biomedicine, materials science, and environmental science. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide. One potential direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another direction is to explore its potential applications in materials science, such as its use as a precursor for the synthesis of luminescent materials. Additionally, further studies are needed to evaluate its potential use in environmental science, such as its use in water treatment and as a sensor for detecting heavy metal ions.
Conclusion:
In conclusion, 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to fully understand the potential of this compound, it holds promise for a wide range of applications in the future.

Scientific Research Applications

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a fluorescent probe for imaging applications. In materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and luminescent materials. In environmental science, this compound has been studied for its potential use in water treatment and as a sensor for detecting heavy metal ions.

properties

IUPAC Name

3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.BrH/c1-12-18(2,3)17-14-7-5-4-6-13(14)8-9-15(17)19(12)11-10-16(20)21;/h4-9H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYDBNQPCPPJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450661
Record name 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide

CAS RN

415920-95-5
Record name 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
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1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 3
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 4
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 5
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 6
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide

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